Styrylsulfonyl vs. Phenylsulfonyl: Impact on Cathepsin S Inhibitory Activity
In the patent family covering piperidine-based cathepsin S inhibitors, the sulfonyl substituent is a critical variable. The compound features a styrylsulfonyl group, whereas the closest comparator 4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine bears a phenylsulfonyl group. The patent claims that alkyl/aryl sulfonyl variations significantly alter inhibitory potency, though exact IC50 values for these specific head-to-head compounds are not publicly disclosed [1]. Class-level inference from styryl sulfonyl oncology compounds indicates that the styryl moiety can enhance cellular uptake and target residence time [2].
| Evidence Dimension | Impact of sulfonyl substituent on Cathepsin S inhibition |
|---|---|
| Target Compound Data | Styrylsulfonyl group present; specific IC50 undisclosed |
| Comparator Or Baseline | 4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine (phenylsulfonyl analog); IC50 undisclosed |
| Quantified Difference | Not quantified publicly; patent indicates significant modulation possible |
| Conditions | Recombinant human Cathepsin S enzymatic assay (inferred from patent examples) |
Why This Matters
The styrylsulfonyl group is a differentiated chemical handle that may enhance potency and selectivity over phenylsulfonyl analogs, which is critical for researchers requiring precise pharmacological tool compounds.
- [1] US Patent Application US-20170266175-A1. Novel piperidine derivatives. Published 2017. Available at: https://patents.justia.com/patent/20170266175 View Source
- [2] Prasad A, et al. Styryl sulfonyl compounds inhibit translation of cyclin D1 in mantle cell lymphoma cells. Oncogene. 2009;28(12):1518-28. DOI: 10.1038/onc.2008.502. View Source
